molecular formula C14H9BrClNOS B13479396 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile

Cat. No.: B13479396
M. Wt: 354.6 g/mol
InChI Key: HYSFHFYCAITNRN-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromine atom, a methoxy group, a sulfanyl linkage, and a chlorobenzonitrile moiety, making it a versatile molecule for chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-bromo-2-methoxyphenyl thiol with 2-chlorobenzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can form interactions with active sites, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromo-2-methoxyphenyl)sulfonyl]morpholine
  • 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile
  • 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane

Uniqueness

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile is unique due to the presence of both a sulfanyl and a chlorobenzonitrile group, which provides distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H9BrClNOS

Molecular Weight

354.6 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)sulfanyl-2-chlorobenzonitrile

InChI

InChI=1S/C14H9BrClNOS/c1-18-13-5-3-10(15)6-14(13)19-11-4-2-9(8-17)12(16)7-11/h2-7H,1H3

InChI Key

HYSFHFYCAITNRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)SC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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